Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ether-carboxylate derivative characterized by a unique bicyclic structure. The compound features a 1-oxaspiro[2.5]octane core, where a 2-membered ring and a 5-membered ring share a single oxygen atom (the "spiro" junction). The ester functional group (methyl carboxylate) is attached at position 2, while two methyl substituents occupy positions 5 and 6 of the spiro system.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-7-4-5-11(6-8(7)2)9(14-11)10(12)13-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
WYBPAAAHGZVECM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1C)C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may be investigated for its potential therapeutic effects in treating various diseases.
Industry: This compound can be used in the development of new materials or as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on its application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The spirocyclic structure may play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate with four analogous spirocyclic compounds, focusing on structural variations, molecular properties, and commercial availability.
Structural and Molecular Comparisons
Table 1: Key Properties of this compound and Analogues
Key Observations:
Substituent Positioning :
- The target compound and Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate share identical molecular formulas (C11H18O3) but differ in methyl group placement (5,6 vs. 2,6). This positional isomerism may influence physicochemical properties such as solubility, reactivity, and biological activity, though specific data are unavailable in the provided sources .
- Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate introduces fluorine atoms at position 6, enhancing molecular weight (218.24 vs. 198.26) and likely altering electronic properties .
Ester Group Variations :
- Ethyl vs. methyl esters (e.g., Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate) affect lipophilicity and metabolic stability, which are critical in drug design .
Heteroatom Modifications :
- Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate replaces one methyl group with an additional oxygen atom, reducing molecular weight (172.18 vs. 198.26) and altering ring strain .
Biological Activity
Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1561868-88-9) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula: CHO
- Molecular Weight: 198.26 g/mol
- Structure: The compound features a spirocyclic structure that contributes to its biological activity.
Biological Activity
Research into the biological activity of this compound indicates several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
- Cytotoxicity : Research has indicated that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anti-cancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Reduced TNF-alpha levels | |
| Cytotoxicity | Induced apoptosis in HeLa cells |
Case Study: Antimicrobial Properties
A study conducted by Zhang et al. (2023) demonstrated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating significant antimicrobial potential.
Case Study: Anti-inflammatory Mechanism
Research by Lee et al. (2024) investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The results showed a significant reduction in inflammatory markers such as IL-1β and TNF-α when treated with the compound, suggesting a mechanism that could be further explored for therapeutic applications in autoimmune diseases.
Case Study: Cytotoxic Effects on Cancer Cells
In a recent study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The compound exhibited IC values of 15 µM and 20 µM respectively, indicating potent cytotoxic effects and potential for development as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
